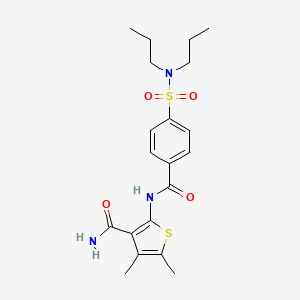

2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

CAS No.: 896307-42-9

Cat. No.: VC7327619

Molecular Formula: C20H27N3O4S2

Molecular Weight: 437.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896307-42-9 |

|---|---|

| Molecular Formula | C20H27N3O4S2 |

| Molecular Weight | 437.57 |

| IUPAC Name | 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |

| Standard InChI | InChI=1S/C20H27N3O4S2/c1-5-11-23(12-6-2)29(26,27)16-9-7-15(8-10-16)19(25)22-20-17(18(21)24)13(3)14(4)28-20/h7-10H,5-6,11-12H2,1-4H3,(H2,21,24)(H,22,25) |

| Standard InChI Key | BVDQEQKOMUKAND-UHFFFAOYSA-N |

| SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |

Introduction

Synthesis Pathway

The synthesis of this compound likely involves:

-

Formation of the Thiophene Core: Starting from a precursor like 2-acetylthiophene, functional groups are introduced at specific positions using electrophilic substitution or cross-coupling reactions.

-

Amide Bond Formation: Coupling a carboxylic acid derivative with an amine to introduce the benzamido group.

-

Sulfonamide Introduction: Reacting a sulfonyl chloride derivative with dipropylamine to form the dipropylsulfamoyl group.

This multi-step process requires careful control of reaction conditions to ensure regioselectivity and high yields.

Pharmacological Activity

Compounds containing sulfonamide and thiophene groups are known for their diverse biological activities:

-

Antimicrobial Properties: Sulfonamides are effective against bacterial infections by inhibiting folate synthesis.

-

Anti-inflammatory Effects: Thiophene derivatives have shown potential as inhibitors of enzymes like cyclooxygenase (COX).

-

Anticancer Potential: The presence of amide and aromatic groups suggests possible interaction with DNA or enzymes involved in cancer cell proliferation.

Molecular Docking Studies

Molecular docking studies could reveal interactions between this compound and biological targets such as enzymes or receptors. For example:

-

Binding to active sites of bacterial dihydropteroate synthase (DHPS) for antimicrobial action.

-

Interaction with kinases or proteases for anticancer activity.

Material Science

The amphiphilic nature of the compound could make it useful in designing surfactants or functionalized materials for specific applications.

Challenges:

-

Limited Solubility: The hydrophobic alkyl chains may reduce bioavailability.

-

Synthetic Complexity: Multi-step synthesis increases production costs.

Future Directions:

-

Structure Optimization: Modifying substituents to enhance solubility and target specificity.

-

Biological Evaluation: Conducting in vitro and in vivo studies to determine pharmacokinetics and toxicity.

-

Derivatization: Creating analogs to explore structure-activity relationships (SAR).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume